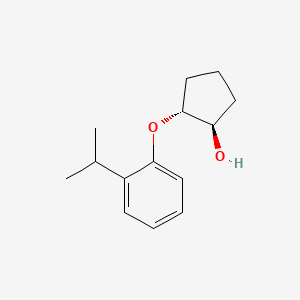![molecular formula C23H21N3O3 B13367209 Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an ethyl ester group, a hydroxyphenyl group, and a methylimidazo[1,2-a]pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid
Another method involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.
科学的研究の応用
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like clemizole and etonitazene share the imidazole core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds, such as tryptophan and serotonin, have structural similarities and diverse biological functions.
Uniqueness
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
ethyl 3-[[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-3-29-23(28)16-7-6-8-17(13-16)24-22-21(18-9-4-5-10-19(18)27)25-20-12-11-15(2)14-26(20)22/h4-14,24,27H,3H2,1-2H3 |
InChIキー |
XFJHEZGOHTUGME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)
![[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)

![6-[(2,4-Dichlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367141.png)
![2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13367149.png)
![3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367155.png)

![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate](/img/structure/B13367173.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367186.png)
![6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide](/img/structure/B13367193.png)
